

Razuprotafib VE-PTP inhibition specificity enhancement

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Compound Focus: Razuprotafib

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Razuprotafib (AKB-9778) Fact Sheet

The table below summarizes the core characteristics of **Razuprotafib**.

Attribute	Description
Drug Name	Razuprotafib (also known as AKB-9778) [1]
Primary Target	Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP, also known as PTPRB) [2] [1]
Primary Action	Potent and selective inhibitor of VE-PTP catalytic activity [2]
Biological Result	Activation of the Tie2 receptor pathway [1]
Key Therapeutic Effect	Stabilization of blood vessels and enhancement of endothelial barrier function [1]

Target Specificity and Quantitative Data

Razuprotafib is designed for high specificity towards VE-PTP. The table below shows its half-maximal inhibitory concentration (IC₅₀) for VE-PTP and related phosphatases.

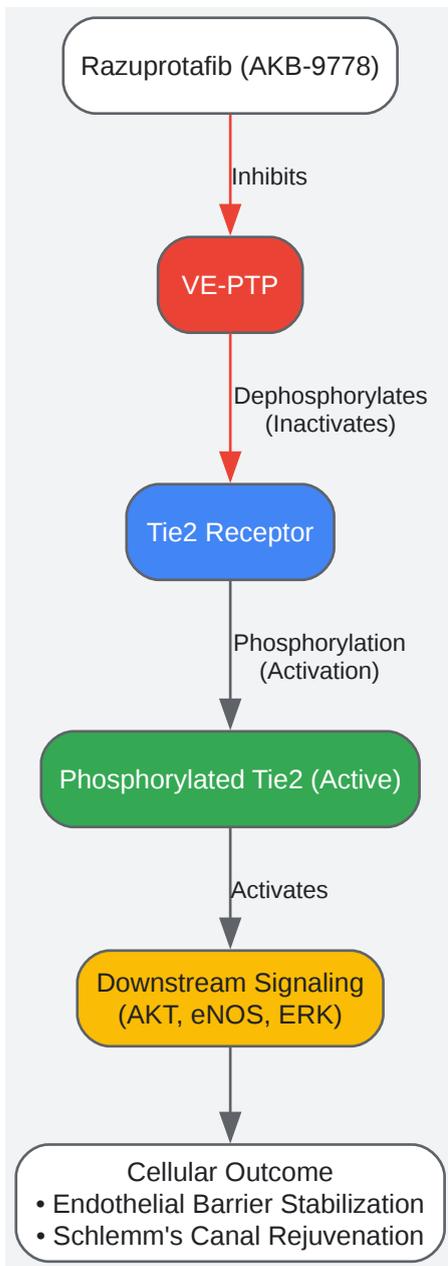
Phosphatase	IC ₅₀ (pM)	Relative to VE-PTP
VE-PTP (PTPRB)	17 [2]	1x
HPTP η	36 [2]	~2x
HPTP γ	100 [2]	~6x
PTP1B	780,000 [2]	~46,000x

This high selectivity for VE-PTP over the structurally related phosphatase PTP1B is a key feature of the molecule [2]. The activation of the Tie2 pathway leads to phosphorylation of downstream signaling molecules like **AKT**, **eNOS**, and **ERK** [2].

Mechanism of Action and Signaling Pathway

Razuprotafib inhibits **VE-PTP**, a negative regulator of the Tie2 receptor. By inhibiting VE-PTP, **Razuprotafib** promotes Tie2 phosphorylation and activation, which enhances endothelial cell stability and barrier integrity [1] [3]. This pathway is crucial for maintaining healthy Schlemm's canal function in the eye, a mechanism explored for glaucoma treatment [3].

The diagram below illustrates this signaling pathway.



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Example In Vivo Experimental Protocol

A study investigating **Razuprotafib**'s effect on aged mice provides a reference protocol [3].

- **Animal Model:** 75-85 week old C57Bl/6 mice [3].
- **Treatment:** Topical ocular administration (eyedrops) [3].
- **Formulation:** 4.0% **Razuprotafib** ophthalmic solution or vehicle control [4] [3].

- **Dosing Regimen:** Twice daily (BID) for 4 weeks [3].
- **Key Assessments:**
 - **Intraocular Pressure (IOP):** Measured before treatment initiation and after the last treatment using a rebound tonometer [3].
 - **Schlemm's Canal Area:** After sacrifice, corneas were subjected to whole-mount staining with antibodies against PECAM-1. The SC area was quantified from confocal microscopy Z-stacks using Fiji software [3].
- **Reported Outcome:** The study found a significant increase in SC area and a reduction in IOP in the treated group compared to controls [3].

Troubleshooting Common Research Issues

- Issue: Lack of Desired Effect in Model
 - **Potential Cause:** The therapeutic effect of **Razuprotafib** is highly context-dependent and tied to the integrity of the Tie2 pathway.
 - **Investigation Steps:**
 - Verify the expression levels of the primary target, **VE-PTP**, and the receptor, **Tie2**, in your experimental model using Western blot or qPCR.
 - Confirm that the drug is indeed activating the pathway by checking the levels of **phosphorylated Tie2 (p-Tie2)** as a key biomarker of successful target engagement [2].
 - Consider the disease pathology. Note that in some acute inflammatory models, such as rat extracorporeal circulation (ECC), **Razuprotafib** did not improve all parameters like microcirculatory perfusion or renal edema, despite showing some effect on lung injury [5]. Its efficacy is more established in vascular stabilization contexts.
- Issue: Handling and Solubility Problems
 - **Potential Cause:** **Razuprotafib** is supplied as a solid and requires reconstitution for in vitro experiments.
 - **Recommended Protocol (from supplier):** Prepare a stock solution in DMSO at 10-100 mM. For in vivo studies in mice, a common subcutaneous dose reported is 20 mg/kg [2]. The supplier recommends specific vehicle protocols for in vivo administration, such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, to ensure solubility and bioavailability [2].

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